molecular formula C8H2Cl2F6O4S2 B2830979 1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene CAS No. 321686-31-1

1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene

Cat. No.: B2830979
CAS No.: 321686-31-1
M. Wt: 411.11
InChI Key: ZLROGKAWRPEHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene is an organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of dichloro and ditrifluoromethanesulfonyl groups attached to a benzene ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,5-dichlorobenzene with trifluoromethanesulfonyl chloride in the presence of a suitable catalyst and under controlled temperature conditions . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability, allowing for the production of large quantities of 1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene with high purity .

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents are commonly used for substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation may produce sulfonyl derivatives .

Scientific Research Applications

1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene exerts its effects involves interactions with specific molecular targets. The presence of electron-withdrawing groups like trifluoromethanesulfonyl enhances its reactivity towards nucleophiles, facilitating various chemical transformations. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Similar Compounds

    1,5-Dichloro-2,4-dinitrobenzene: Similar in structure but contains nitro groups instead of trifluoromethanesulfonyl groups.

    1,5-Dichloro-2,4-difluorobenzene: Contains fluorine atoms instead of trifluoromethanesulfonyl groups.

Uniqueness

1,5-Dichloro-2,4-ditrifluoromethanesulfonylbenzene is unique due to the presence of both dichloro and trifluoromethanesulfonyl groups, which impart distinct chemical properties. These groups enhance its reactivity and make it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

1,5-dichloro-2,4-bis(trifluoromethylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2F6O4S2/c9-3-1-4(10)6(22(19,20)8(14,15)16)2-5(3)21(17,18)7(11,12)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLROGKAWRPEHOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)C(F)(F)F)Cl)Cl)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2F6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.